molecular formula C11H20N2O3 B2471800 4-(4-Methoxypiperidine-1-carbonyl)morpholine CAS No. 1602790-14-6

4-(4-Methoxypiperidine-1-carbonyl)morpholine

Cat. No.: B2471800
CAS No.: 1602790-14-6
M. Wt: 228.292
InChI Key: WFFXAVDVBANKJK-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidine-1-carbonyl)morpholine is a chemical compound that features a morpholine ring and a piperidine ring, both of which are important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidine-1-carbonyl)morpholine typically involves the reaction of 4-methoxypiperidine with morpholine-4-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxypiperidine-1-carbonyl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxypiperidine-1-carbonyl)morpholine
  • 4-(4-Formylpiperidine-1-carbonyl)morpholine
  • 4-(4-Chloropiperidine-1-carbonyl)morpholine

Uniqueness

4-(4-Methoxypiperidine-1-carbonyl)morpholine is unique due to its methoxy group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

(4-methoxypiperidin-1-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-15-10-2-4-12(5-3-10)11(14)13-6-8-16-9-7-13/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFXAVDVBANKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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